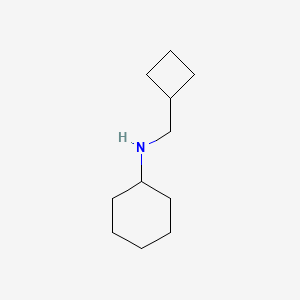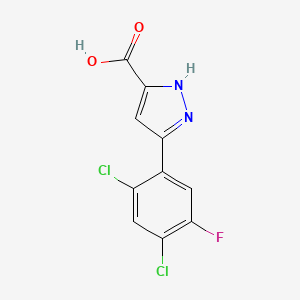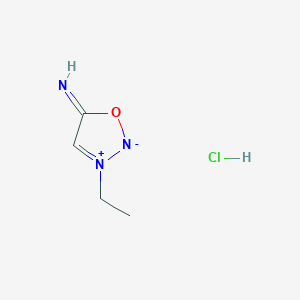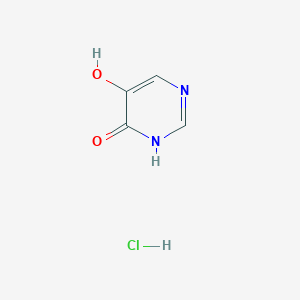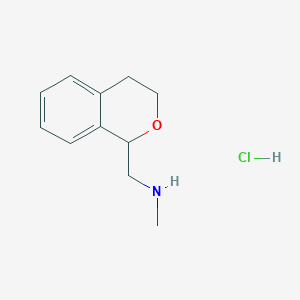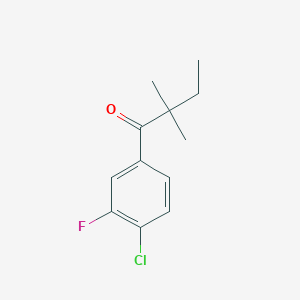
4'-Chloro-2,2-dimethyl-3'-fluorobutyrophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4’-Chloro-2,2-dimethyl-3’-fluorobutyrophenone” is a chemical compound with the molecular formula C12H14ClFO and a molecular weight of 228.69 g/mol. It is used for experimental and research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4’-Chloro-2,2-dimethyl-3’-fluorobutyrophenone” include a melting point of 5-6 °C, a boiling point of 130-132 °C (0.97513 mmHg), and a density of 1.22 g/mL at 25 °C . It is slightly soluble in chloroform, ethyl acetate, and methanol .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
Synthesis of Derivatives : The compound is used in the synthesis of various derivatives, which include 1-(4-Chloro-phenyl)-4,4-dimethyl-pentan-3-one, an intermediate in pharmaceutical and chemical industries (Shen De-long, 2007).
Herbicide Intermediate : It serves as an intermediate in the synthesis of herbicides, specifically in the production of 3-(4-Chloro 2 fluoro 5 methoxyphenyl) 1 methyl 5 trifluoromethyl 1H pyrazole (Zhou Yu, 2002).
Synthesis of Heterocycles : The compound is involved in the synthesis of new pyridazinonyl, naphthyl, and benzofluorenonyl derivatives through Stobbe condensation reaction, which are important in chemical research (F. Yassin et al., 2010).
Environmental Applications
- Sonochemical Degradation of Pollutants : This compound and its derivatives are studied for their degradation in the environment using sonochemical methods. This approach is beneficial for mineralizing pollutants in aqueous solutions (S. Goskonda et al., 2002).
Photocycloaddition Studies
- Photocycloaddition Research : The compound is studied for its behavior in photocycloaddition reactions. This research is crucial for understanding the photochemical properties of various compounds (P. Margaretha et al., 2007).
Corrosion Inhibition
- Corrosion Inhibition : Derivatives of 4'-Chloro-2,2-dimethyl-3'-fluorobutyrophenone, such as triazole derivatives, are investigated as corrosion inhibitors for metals in acidic media. This is significant in materials science and engineering (Lei Guo et al., 2014).
Material Science
Polymer Research : The compound is utilized in the synthesis of multiblock copolymers, which are important for creating new materials with specific properties (H. Ghassemi et al., 2004).
Crystal Structure Analysis : Its derivatives are used in studies related to crystal structures and packing, which is crucial in material science and crystallography (R. Boese et al., 2002).
Biomedical Research
Anticancer and Antioxidant Agents : Some derivatives have been synthesized and evaluated for their anticancer, antiangiogenic, and antioxidant activities, indicating potential biomedical applications (V. T. Kamble et al., 2015).
Cytotoxicity Studies : It's involved in the synthesis of compounds evaluated for cytotoxicity against various cancer cell lines, providing insights into potential therapeutic applications (K. Dawood et al., 2011).
Eigenschaften
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-2,2-dimethylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFO/c1-4-12(2,3)11(15)8-5-6-9(13)10(14)7-8/h5-7H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYROUZNQKPRKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C1=CC(=C(C=C1)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642443 |
Source


|
| Record name | 1-(4-Chloro-3-fluorophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-2,2-dimethyl-3'-fluorobutyrophenone | |
CAS RN |
898765-70-3 |
Source


|
| Record name | 1-(4-Chloro-3-fluorophenyl)-2,2-dimethylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1324606.png)
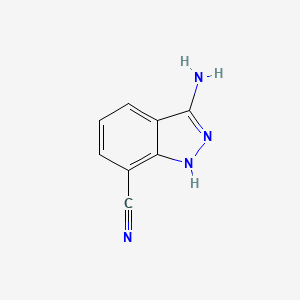
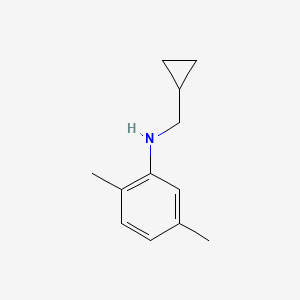

![4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1324618.png)
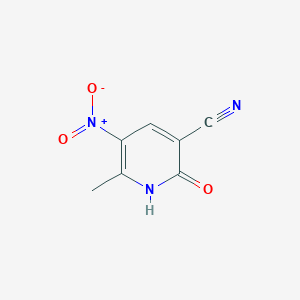
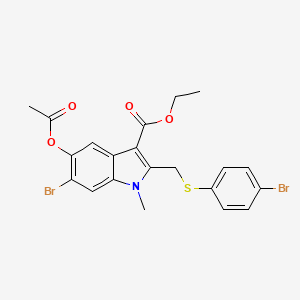
![2-[(3-Chlorophenyl)amino]propanohydrazide](/img/structure/B1324622.png)
